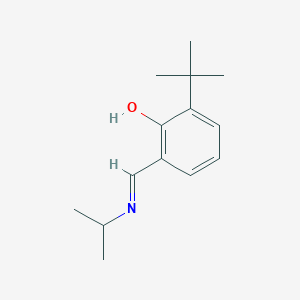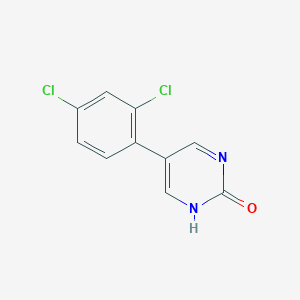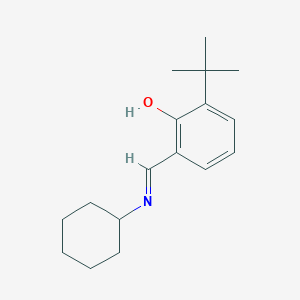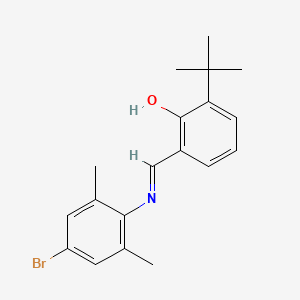
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline, commonly referred to as TBBS-DMA, is an organic compound used in a variety of scientific research applications. It is a derivative of salicylaldehyde and aniline and is a highly reactive compound with a variety of applications in organic synthesis. TBBS-DMA is a colorless, water-soluble solid that is easily synthesized from commercially available starting materials. It has been used in a variety of research studies, including those involving the synthesis of organic molecules, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Scientific Research Applications
TBBS-DMA has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, including those used in drug design and development. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the body. Additionally, TBBS-DMA has been used to develop new laboratory experiments, such as those involving the synthesis of complex organic molecules.
Mechanism of Action
TBBS-DMA is a highly reactive compound and its mechanism of action is complex. It is believed to undergo a series of reactions, including nucleophilic substitution, addition-elimination, and cyclization reactions. These reactions are believed to give rise to the formation of new molecules, which can then be used in the synthesis of organic molecules.
Biochemical and Physiological Effects
TBBS-DMA has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on the body, including the inhibition of enzyme activity, the inhibition of cell proliferation, and the inhibition of inflammation. Additionally, TBBS-DMA has been found to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The use of TBBS-DMA in laboratory experiments has several advantages. It is a highly reactive compound and can be easily synthesized from commercially available starting materials. Additionally, it is water-soluble and can be used in a variety of solvents. However, it is important to note that TBBS-DMA is a highly toxic compound and should be handled with care.
Future Directions
There are a number of potential future directions for the use of TBBS-DMA in scientific research. It could be used in the synthesis of more complex organic molecules, such as those used in drug design and development. Additionally, it could be used to study the biochemical and physiological effects of drugs on the body. Additionally, TBBS-DMA could be used to develop new laboratory experiments, such as those involving the synthesis of complex organic molecules. Finally, TBBS-DMA could be used to study the effects of oxidative stress and inflammation on the body.
Synthesis Methods
TBBS-DMA is synthesized by a reaction between 3-tert-butylsalicylaldehyde and 4-bromo-2,6-dimethylaniline. This reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The reaction is generally complete within 2-3 hours, and the product is isolated by crystallization or recrystallization.
properties
IUPAC Name |
2-[(4-bromo-2,6-dimethylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO/c1-12-9-15(20)10-13(2)17(12)21-11-14-7-6-8-16(18(14)22)19(3,4)5/h6-11,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSJSGCSZEOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=CC2=C(C(=CC=C2)C(C)(C)C)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

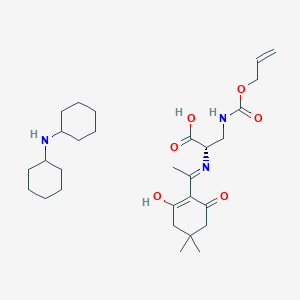
![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)


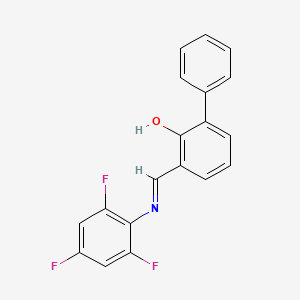


![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
